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Carnocyclin A

Cat. No.: B1577612
Attention: For research use only. Not for human or veterinary use.
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Description

Carnocyclin A is a potent 60-amino acid circular bacteriocin isolated from Carnobacterium maltaromaticum UAL307, exhibiting a broad spectrum of activity against numerous Gram-positive bacteria, including Listeria monocytogenes . Its defining structural characteristic is a head-to-tail covalent amide bond between the peptide's N and C termini, forming a circular backbone that imparts remarkable stability against extreme temperatures, pH variations, and proteolytic degradation . The three-dimensional solution structure reveals a compact globular bundle comprised of four alpha-helices surrounding a hydrophobic core, a fold that is surprisingly similar to that of other circular bacteriocins and resembles the saposin fold found in mammalian proteins . The primary established mechanism of action for this compound is its voltage-dependent interaction with lipid bilayers, where it forms anion-selective channels . These channels have a conductance of approximately 35 pS in 150 mM NaCl solution, and their activation by a negative membrane potential can lead to the dissipation of the proton motive force in target bacterial cells, ultimately exerting a bactericidal effect . This unique mode of action makes it a valuable tool for studying bacterial membrane biophysics and the mechanisms of pore-forming antimicrobial peptides. This compound is an essential reagent for researchers exploring alternatives to conventional antibiotics, with specific applications in the study of novel antimicrobial mechanisms, bacterial membrane permeability, and the structural biology of circular peptides . Its exceptional stability and potent activity also make it a candidate for applied research in food safety and preservation, with the producer strain having received regulatory approval for use in certain food products . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

bioactivity

Gram+,

sequence

LVAYGIAQGTAEKVVSLINAGLTVGSIISILGGVTVGLSGVFTAVKAAIAKQGIKKAIQL

Origin of Product

United States

Biosynthetic Pathways and Heterologous Expression Strategies of Carnocyclin a

Genetic Basis of Carnocyclin A Biosynthesis

The production of this compound is orchestrated by a dedicated gene cluster that encodes the precursor peptide and the machinery required for its maturation and export. nih.gov

The structural gene for this compound, designated cclA, was identified through the sequencing of a 12-kilobase region of DNA from C. maltaromaticum UAL307. nih.gov The cclA gene itself codes for a 64-amino-acid precursor peptide. nih.gov This gene is part of a larger biosynthetic gene cluster. Surrounding cclA are ten other genes potentially involved in its production, immunity, and transport. nih.gov

Upstream of the cclA gene, five genes were identified: cclB, cclI, cclT, cclC, and cclD. nih.gov CclB contains a conserved ATP-binding domain, characteristic of ABC transporters, while CclI is a small hydrophobic protein believed to confer immunity to the producer cell. nih.govencyclopedia.pub CclT, CclC, and CclD are predicted to be membrane-spanning proteins. nih.gov Notably, CclC shows homology to a family of membrane proteins containing a Domain of Unknown Function 95 (DUF95), now recognized as SpoIIM, which is commonly found in circular bacteriocin (B1578144) gene clusters. nih.govmdpi.com Downstream of cclA, four additional genes, cclEFGH, were found, which show similarity to genes in the enterocin (B1671362) AS-48 bacteriocin gene cluster. nih.gov

Table 1: Genes in the this compound Biosynthetic Cluster from C. maltaromaticum UAL307

Gene Location Relative to cclA Putative Function/Characteristic Citation
cclB Upstream Protein with a conserved ATP-binding domain (ABC transporter component) nih.gov
cclI Upstream Small, hydrophobic immunity protein nih.govencyclopedia.pub
cclT Upstream Putative membrane-spanning protein nih.gov
cclC Upstream Membrane protein with a DUF95 (SpoIIM) domain nih.govmdpi.com
cclD Upstream Putative membrane-spanning protein nih.gov
cclA N/A Structural gene encoding the precursor peptide nih.govnih.gov
cclE Downstream Homology to As-48E nih.gov
cclF Downstream Homology to As-48F nih.gov
cclG Downstream Homology to As-48G nih.gov
cclH Downstream Homology to As-48H nih.gov

This compound is initially synthesized as a 64-amino-acid precursor peptide, pre-Carnocyclin A. nih.gov This precursor consists of a short, 4-amino-acid N-terminal leader sequence (MLYE) and a 60-amino-acid propeptide. nih.govasm.org The presence of a short leader sequence is also observed in other circular bacteriocins like circularin A and uberolysin. asm.org This leader peptide must be cleaved to allow for the subsequent cyclization of the propeptide. nih.govasm.org The exact mechanism and the specific protease responsible for this cleavage event in this compound biosynthesis have not been definitively identified, a common challenge in the study of circular bacteriocins. encyclopedia.pubasm.org It is believed that leader cleavage is a prerequisite for the cyclization and maturation of the bacteriocin. mdpi.com

Table 2: Characteristics of the this compound Precursor Peptide

Attribute Description Citation
Total Length 64 amino acids nih.gov
Leader Peptide Sequence MLYE (Met-Leu-Tyr-Glu) asm.org
Leader Peptide Length 4 amino acids nih.govasm.org
Propeptide Length 60 amino acids nih.gov
Final Mature Peptide 60-amino-acid circular peptide nih.gov

Identification and Characterization of the cclA Structural Gene

Enzymatic Machinery and Mechanisms of Cyclization

The transformation of the linear propeptide into the mature, circular this compound involves significant post-translational modifications, primarily the head-to-tail ligation. researchgate.net

Following the cleavage of the leader peptide, the primary post-translational modification is the formation of a peptide bond between the N-terminal leucine (B10760876) (Leu1) and the C-terminal leucine (Leu60) of the propeptide. nih.gov This N-to-C cyclization results in the loss of one water molecule and forms the stable, circular structure of the mature bacteriocin. nih.govresearchgate.net The resulting 60-amino-acid peptide folds into a compact, globular bundle of four alpha-helices that surround a hydrophobic core, a structure that is surprisingly similar to that of the circular bacteriocin AS-48 despite low sequence identity. asm.orgebi.ac.uk This shared three-dimensional fold is reminiscent of mammalian saposins. mdpi.comebi.ac.uk

The precise enzymatic machinery responsible for the cyclization of this compound and other circular bacteriocins remains poorly understood. acs.orgasm.org No single enzyme has been identified that can independently perform the cyclization reaction. It is widely hypothesized that the maturation process, including leader peptide cleavage and cyclization, is mediated by a multi-protein complex encoded by the genes within the biosynthetic cluster. acs.orgmdpi.com The products of these essential genes likely cooperate to process the precursor peptide. acs.org The difficulty in elucidating this pathway stems from the complexity of the membrane-associated protein complex and the challenge of recreating the process in vitro. The requirement of multiple gene products for maturation complicates the heterologous expression and functional characterization of the individual enzymes involved. frontiersin.org

Proposed Post-Translational Modification Events

Optimization of Microbial Production for Research Applications

To facilitate research and explore potential applications, efforts have been made to optimize the production of this compound. Research has focused on heterologous expression systems and the identification of the minimal genetic requirements for production. nih.gov

It was demonstrated that transforming C. maltaromaticum UAL26, a non-producing strain, with a plasmid containing the genes cclBITCDA was sufficient to achieve the production and secretion of fully mature this compound. nih.gov This indicates that these five genes represent the minimal requirement for biosynthesis. nih.gov However, it has been noted in other circular bacteriocin systems, such as enterocin AS-48, that including accessory genes can enhance production levels and immunity. frontiersin.org For this compound, the co-expression of the downstream genes, cclEGHI, may similarly lead to higher yields. frontiersin.org

General strategies to optimize bacteriocin production in microbial hosts include adjusting fermentation conditions such as medium composition, pH, and temperature, as these factors strongly influence growth and metabolite production. mdpi.comscielo.br While specific optimization data for this compound fermentation is limited, the development of effective heterologous expression systems in food-grade bacteria like Lactococcus lactis has been a successful strategy for other circular bacteriocins, such as circularin A and enterocin NKR-5-3B, and represents a promising avenue for scalable production of this compound. researchgate.netnih.govfrontiersin.org However, the success of such systems can be host-dependent, and challenges remain in achieving high yields consistently across different platforms. frontiersin.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Carnobacteriocin B2
Carnobacteriocin BM1
Circularin A
Enterocin AS-48
Enterocin NKR-5-3B
Gassericin A
Nisin
Piscicolin 126
Reutericin 6
Subtilosin A
Uberolysin
d-10-camphorsulfonic acid
diacetyl

Strain Improvement and Fermentation Protocols

Efforts to enhance the production of this compound have focused on both improving the producing strain, Carnobacterium maltaromaticum, and optimizing fermentation conditions. The use of bacteriocinogenic strains as starter or adjunct cultures in food fermentations is a promising strategy for in-situ production, which can reduce the costs associated with purification. frontiersin.org

Fermentation Protocols:

Initial laboratory-scale production of this compound from C. maltaromaticum UAL307 involved growing the bacterium in APT broth at 25°C for 21 to 24 hours. nih.gov A modified protocol utilized growth in 1 L of APT broth at 25°C for 24 hours, with the entire culture, including cells, being used for subsequent purification. frontiersin.org This approach yielded approximately 4.8 mg/L of this compound, a 2.5-fold increase compared to earlier methods. frontiersin.org

Fermentation ParameterConditionReference
Producing Strain Carnobacterium maltaromaticum UAL307 nih.gov
Growth Medium APT Broth nih.govfrontiersin.org
Temperature 25°C nih.govfrontiersin.org
Incubation Time 21-24 hours nih.govfrontiersin.org
Culture Volume 1 Liter nih.govfrontiersin.org
Yield ~2 mg/L (initial), 4.8 mg/L (modified) nih.govfrontiersin.org

Enhanced Purification Methodologies for Research-Grade Material

The purification of this compound to a high degree of purity is essential for detailed structural and functional studies. Several protocols have been developed and optimized to obtain research-grade material.

An early purification strategy involved several steps. First, the cell-free supernatant from the C. maltaromaticum UAL307 culture was applied to an Amberlite XAD-16 resin column. nih.gov The column was washed sequentially with 30% ethanol (B145695) and 40% isopropanol (B130326) (IPA), and the active fraction containing this compound was eluted with 70% IPA at pH 2. nih.gov This was followed by further purification using a Varian Bond-Elut C18 cartridge and finally, reversed-phase high-performance liquid chromatography (RP-HPLC) on a C8 column. nih.gov This multi-step process yielded approximately 2 mg of pure this compound from one liter of culture. nih.gov

A significant improvement in the purification protocol was later reported. frontiersin.org In this modified method, the entire culture of C. maltaromaticum ATCC PTA-5313, including the cells, was loaded onto an Amberlite® XAD-16N column. frontiersin.org The column was washed with 30% ethanol and 40% IPA, and this compound was eluted with 70% IPA at pH 2. nih.gov This initial capture step was followed by RP-HPLC using a gradient of isopropanol and water, both containing 0.1% trifluoroacetic acid. frontiersin.org This streamlined protocol resulted in a higher yield of 4.8 mg/L. frontiersin.org

The purity of the final this compound sample is typically assessed by matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF MS) and SDS-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govfrontiersin.org

Purification StepDescriptionReference
Initial Capture Amberlite XAD-16 or XAD-16N resin chromatography nih.govfrontiersin.org
Washing Solvents 30% Ethanol, 40% Isopropanol nih.govresearchgate.net
Elution Solvent 70% Isopropanol, pH 2 nih.govresearchgate.net
Intermediate Purification Varian Bond-Elut C18 cartridge (in some protocols) nih.gov
Final Purification Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govfrontiersin.org
Purity Assessment MALDI-TOF MS, SDS-PAGE nih.govfrontiersin.org

Structural Elucidation and Conformational Analysis of Carnocyclin a

Advanced Spectroscopic Techniques for Structure Determination

The primary methods employed for the detailed structural analysis of Carnocyclin A are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govnih.gov These powerful techniques have provided insights into its solution structure, amino acid sequence, and cyclic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

For the NMR structural studies, a doubly labeled {15N,13C} sample of this compound was prepared. nih.gov The sample was dissolved in a sodium phosphate (B84403) buffer (pH 5.9) in 90% H₂O and 10% D₂O. nih.gov NMR spectra were acquired on a Varian Inova 600 MHz spectrometer. nih.gov

A series of two-dimensional (2D) and three-dimensional (3D) NMR experiments were essential for the assignment of the backbone and side-chain chemical shifts of this compound. nih.gov These experiments establish correlations between different nuclei, allowing for the sequential assignment of amino acid residues.

Table 1: NMR Experiments for this compound Structure Determination

Experiment Type Purpose
2D-{¹H–¹⁵N}-HSQC Backbone chemical shift assignments. nih.gov
3D-{¹H–¹⁵N}-TOCSY-HSQC Backbone chemical shift assignments. nih.gov
3D-HNCO Backbone chemical shift assignments. nih.gov
3D-CBCA(CO)NH Backbone chemical shift assignments. nih.gov
3D-HNCACB Backbone chemical shift assignments. nih.gov
3D-HCCH-TOCSY Side chain assignments. nih.gov
2D-{¹H–¹³C}-HSQC Side chain assignments. nih.gov
2D-TOCSY Side chain assignments. nih.gov
2D-COSY Side chain assignments. nih.gov
3D-{¹H–¹⁵N}-NOESY-HSQC Structural restraints (Nuclear Overhauser Effect). nih.gov
3D-{¹H–¹³C}-NOESY-HSQC Structural restraints (Nuclear Overhauser Effect). nih.gov
2D-NOESY Structural restraints (Nuclear Overhauser Effect). nih.gov

Functional studies have shown that this compound can form anion-selective channels. nih.govnih.gov To investigate the interaction between this compound and anions, ¹⁹F NMR spectroscopy was employed, specifically to study fluoride (B91410) ion binding. nih.gov The experiments involved titrating a sample of this compound with sodium fluoride and monitoring the chemical shift of the fluoride signal. nih.gov

The results of the ¹⁹F NMR studies demonstrated at least two distinct binding modes for fluoride ions to this compound. nih.govrcsb.org This provided direct evidence of the anion-binding properties of the bacteriocin (B1578144) at a molecular level. nih.govtcdb.org

Two-Dimensional NMR Experiments for Assignment

Mass Spectrometry for Peptide Sequencing and Cyclization Confirmation

Mass spectrometry was a critical tool for determining the primary structure of this compound and confirming its cyclic nature. nih.govresearchgate.net Initial attempts to sequence the intact peptide using traditional methods were unsuccessful, suggesting a blocked N-terminus or a cyclic structure. nih.govasm.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was used to determine the precise molecular mass of the purified bacteriocin. nih.govresearchgate.net The analysis of the purified sample showed singly and doubly charged species, which indicated an average molecular mass of 5,862 Da for this compound. nih.govresearchgate.net

To overcome the challenge of sequencing the cyclic peptide, this compound was subjected to enzymatic digestion with trypsin and α-chymotrypsin to generate linear fragments. nih.govasm.org These fragments were then analyzed by tandem mass spectrometry (MS/MS) for de novo sequencing. nih.govresearchgate.net By overlapping the sequences of these various peptide fragments, a complete linear sequence of 60 amino acids was deduced. nih.govresearchgate.net

The molecular mass calculated from this 60-amino-acid sequence was 5,880 Da. nih.govresearchgate.net This predicted mass was 18 Da higher than the experimentally observed mass of 5,862 Da. nih.govasm.org This mass difference corresponds to the mass of a water molecule (H₂O), providing strong evidence for the formation of a peptide bond between the N- and C-termini, thus confirming the circular structure of this compound. nih.govresearchgate.net

Table 2: Mass Spectrometry Data for this compound

Technique Finding Significance
MALDI-TOF MS Observed molecular mass: 5,862 Da. nih.govresearchgate.net Provided the accurate molecular weight of the intact peptide.
Tandem MS/MS Deduced a 60-amino acid linear sequence. nih.govresearchgate.net Determined the primary amino acid sequence.
MALDI-TOF MS for Molecular Mass Verification

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular dichroism (CD) spectroscopy has been instrumental in characterizing the secondary structure of this compound in various environments. Studies utilizing CD reveal that this compound is a highly structured peptide, even in aqueous conditions. asm.orgresearchgate.net The spectra are characteristic of a peptide with significant α-helical content. asm.org Specifically, in aqueous solutions, this compound is estimated to be approximately 36% α-helical. asm.org This inherent structure is a shared feature among several circular bacteriocins, and the cyclization of the peptide backbone contributes significantly to this stability. asm.org

The helical content of this compound is further enhanced in the presence of membrane-mimicking solvents. researchgate.net For instance, in 50% trifluoroethanol (TFE), a structure-inducing solvent, the α-helical content increases to about 52%. asm.org This suggests that the peptide becomes more structured upon interaction with hydrophobic or membranous environments, a crucial aspect of its mode of action. researchgate.netasm.org The results from CD spectroscopy provided foundational insights that were later confirmed and detailed by NMR spectroscopy. asm.org

Three-Dimensional Architecture and Structural Homologies

The three-dimensional solution structure of this compound was determined using nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov These studies revealed a compact, globular architecture, providing a detailed framework for understanding its function. nih.govasm.org

Table 1: Helical Segments of this compound

HelixResidue RangeDescription
α1 Residues 9-20Part of the four-helix bundle forming the globular structure. nih.gov
α2 Residues 23-32Contributes to the hydrophobic core and the external hydrophobic patch. nih.gov
α3 Residues 39-48Part of a prominent positively charged surface region. nih.gov
α4 Residues 52-58Contains the head-to-tail linkage and contributes to the cationic surface. nih.gov

A comparative analysis reveals that the structure of this compound is remarkably similar to that of Enterocin (B1671362) AS-48, another well-characterized circular bacteriocin, despite sharing only about 30% sequence identity. nih.govuq.edu.au Both peptides fold into a compact, globular structure composed of α-helices enclosing a hydrophobic core. asm.orguq.edu.au This structural conservation suggests a common motif for many circular bacteriocins. nih.govnih.gov

Table 2: Structural Comparison of this compound and Enterocin AS-48

FeatureThis compoundEnterocin AS-48
Size 60 amino acids nih.gov70 amino acids mdpi.com
Number of α-helices 4 nih.govasm.org5 asm.orgmdpi.com
Overall Fold Compact, globular nih.govasm.orgCompact, globular asm.orgmdpi.com
Core Hydrophobic nih.govasm.orgHydrophobic asm.orgmdpi.com
Sequence Identity Low (~30%) compared to AS-48 nih.govLow (~30%) compared to CclA nih.gov
Surface Charge Localized positive charge nih.govasm.orgLocalized positive charge asm.orgmdpi.com
Structural Homology High, r.m.s.d. ~3.0 Å with AS-48 nih.govHigh, r.m.s.d. ~3.0 Å with CclA nih.gov

The shared three-dimensional motif of this compound and other circular bacteriocins closely resembles the saposin fold. nih.govnih.govebi.ac.uk Saposins are a family of mammalian peptides that are also characterized by a compact, helical bundle structure. nih.gov This structural similarity is significant because saposins and saposin-like proteins are known to interact with membranes, where they can either directly lyse the membrane or act as activators for lipid-degrading enzymes. nih.govnih.govtcdb.org

Structure Activity Relationship Sar Studies of Carnocyclin a

Design and Synthesis of Carnocyclin A Analogues and Derivatives (Conceptual)

While specific research on the design and synthesis of this compound analogues is not extensively detailed in the public domain, a conceptual framework can be built upon precedents set by studies on other circular bacteriocins.

The engineering of circular bacteriocins through mutational analysis provides a valuable blueprint for the potential modification of this compound. Studies on other circular bacteriocins, such as circularin A, enterocin (B1671362) AS-48, and Ent53B, have established key principles regarding the tolerance for amino acid substitution and its effect on production and activity.

For instance, mutational studies on Ent53B, which has a 23-amino acid leader sequence, revealed that substituting the first amino acid of the core peptide (Leucine) with other helix-forming hydrophobic residues was permissible for the production of the mature bacteriocin (B1578144). acs.org Conversely, substitutions with non-hydrophobic or helix-breaking residues prevented the formation of the final product. acs.org Similarly, research on circularin A involved replacing its five α-helices with corresponding helices from enterocin AS-48, which resulted in modestly active peptides in some cases. frontiersin.org

These findings suggest that the hydrophobic nature and helical propensity of residues at the ligation site and within the helical domains are critical for the biosynthesis and structural integrity of circular bacteriocins. acs.orgfrontiersin.org It is proposed that the products of the biosynthetic gene clusters may form a protein complex to mediate the processing of the bacteriocin, and this complex has specific structural requirements for its substrate. acs.org Therefore, any conceptual design of this compound analogues would need to preserve the structural motifs recognized by its biosynthetic machinery.

Table 1: Precedent Mutational Studies on Other Circular Bacteriocins

Bacteriocin Mutation Type Outcome Implication for this compound Design
Ent53B Substitution of Leu1 with other hydrophobic, helix-forming residues Mature bacteriocin was produced. acs.org Suggests that the N-terminal leucine (B10760876) in this compound might be substitutable with similar residues without disrupting biosynthesis.
Ent53B Substitution of Leu1 with non-hydrophobic or helix-breaking residues Production of the mature bacteriocin failed. acs.org Highlights the importance of maintaining hydrophobicity and helical structure at the ligation site for potential analogues.
Circularin A Replacement of its 5 α-helices with corresponding helices from enterocin AS-48 Modestly active peptides were obtained in some instances. frontiersin.org Indicates that helix-swapping is a viable, albeit challenging, strategy for creating chimeric bacteriocins with potentially altered activity spectra.

Correlation between Structural Features and Biological Functionality (Pre-clinical)

Pre-clinical research has established a strong correlation between the distinct structural features of this compound and its biological activity. Its three-dimensional structure, determined by NMR, reveals a compact, globular fold consisting of four α-helices surrounding a dense hydrophobic core. nih.govrcsb.org This saposin-like fold is a common structural motif among many circular bacteriocins and is fundamental to their function. nih.govasm.org

The antimicrobial potency of this compound is significantly influenced by its specific amino acid composition. The peptide is cationic and has a high content of hydrophobic residues. nih.gov

Cationic Residues: this compound possesses five lysine (B10760008) residues, which are protonated at neutral pH. nih.gov These residues create a localized region of positive charge on the peptide's surface. nih.govasm.org This positive patch is believed to be crucial for the initial electrostatic attraction to the negatively charged surface of bacterial membranes. nih.gov

Acidic Residues: The single glutamic acid residue (Glu12) also plays a role in its activity. At lower pH, the side chain of Glu12 becomes protonated, which enhances the net positive charge of the molecule. nih.gov This increased positive charge correlates with greater conductance when this compound forms ion channels, suggesting the channel is more stable under acidic conditions. nih.gov

Hydrophobic Core: The four helices of this compound enclose a compact hydrophobic core, which is essential for its structural stability and likely plays a role in its interaction with the lipid bilayer of target membranes. nih.gov

Ligation Site Residues: The circular backbone is formed by a peptide bond between Leu1 and Leu60. nih.govresearchgate.net Mutational studies on other bacteriocins suggest that the residues at and near the ligation site are critical, often requiring hydrophobic, helix-forming properties to be recognized by the cyclization machinery. acs.org

Table 2: Key Amino Acid Residues and Their Functional Roles in this compound

Residue Type Specific Residue(s) Location/Feature Functional Impact
Cationic 5 Lysine residues Distributed on the surface Creates a localized positive charge, facilitating attraction to anionic bacterial membranes. nih.govasm.org
Acidic Glu12 Surface-exposed Protonation at low pH increases net positive charge, enhancing ion channel stability. nih.gov
Hydrophobic Various Form a compact internal core Crucial for the overall globular structure and stability; likely involved in membrane interaction. nih.gov
Ligation Site Leu1, Leu60 N- and C-termini Form the circular peptide bond; essential for cyclization and overall structural integrity. nih.govresearchgate.net

Influence of Cyclization on Stability and Activity

The most defining structural feature of this compound is its circular backbone, resulting from a head-to-tail amide bond between the N-terminal and C-terminal leucine residues. nih.govresearchgate.net This cyclization has a profound impact on the peptide's stability and biological activity.

Enhanced Stability: The circular structure confers remarkable stability to this compound. It is resistant to a wide range of temperatures (from -80°C to 75°C) and pH values. nih.govresearchgate.net Furthermore, cyclization renders the peptide resistant to many proteases, which would readily degrade a linear peptide. nih.govresearchgate.net This enhanced stability is a shared characteristic among circular bacteriocins. frontiersin.orgnih.gov

Structural Integrity and Activity: Cyclization is integral to maintaining the compact, globular structure of this compound. nih.govnih.gov This conformation is essential for its antimicrobial mechanism, which involves the formation of anion-selective, voltage-dependent ion channels in the membranes of target bacteria. nih.govtcdb.org This pore formation leads to the dissipation of the membrane potential, ultimately killing the cell. tcdb.org Linearized versions of other circular bacteriocins, such as enterocin AS-48, have shown significantly reduced antimicrobial activity, underscoring the functional importance of the circular topology. researchgate.net The circular backbone helps to properly orient the amino acid side chains that interact with the membrane and form the pore.

Table 3: Comparison of Properties: Cyclized vs. Putative Linear this compound

Property Cyclized this compound Putative Linear Counterpart
Protease Resistance High resistance to a variety of proteases. nih.govresearchgate.net Expected to be susceptible to proteolysis.
Thermal Stability Retains activity over a wide temperature range. nih.govresearchgate.net Likely to have lower thermal stability.
pH Stability Stable over a wide pH range. nih.govresearchgate.net Stability would likely be more pH-dependent.
Antimicrobial Activity Potent activity via anion-selective pore formation. nih.govtcdb.org Expected to have significantly reduced or altered activity. researchgate.net
Structure Compact, globular, and highly structured. nih.govnih.gov More flexible and less defined structure.

Molecular and Cellular Mechanisms of Action of Carnocyclin a

Interaction with Biological Membranes

The primary mode of action of Carnocyclin A involves its direct interaction with the cytoplasmic membrane of susceptible bacteria, leading to a cascade of events that culminates in cell death. ualberta.caresearchgate.net This interaction is a sophisticated process involving the formation of ion channels, membrane permeabilization, and the dissipation of the crucial membrane potential.

A key feature of this compound's mechanism is its ability to form well-defined ion channels in the lipid bilayers of target cells. rcsb.orgebi.ac.uktcdb.orgnih.gov These channels are not random pores but exhibit specific biophysical properties. Research has demonstrated that this compound forms channels that are both voltage-dependent and anion-selective. tcdb.orgnih.gov The activation of these channels is significantly influenced by the presence of a negative membrane potential, a typical characteristic of bacterial cytoplasmic membranes. tcdb.orgnih.gov

Lipid bilayer and single-channel recording experiments have provided detailed insights into these channels. In a 150 mM NaCl solution, the channels formed by this compound exhibit a conductance of 35 pS. tcdb.orgnih.gov Furthermore, these channels display a linear current-voltage relationship, indicating a consistent flow of ions through the pore under varying electrical gradients. tcdb.orgnih.gov The anion selectivity of these channels means they preferentially allow the passage of negatively charged ions, such as chloride, across the membrane. rcsb.orgtcdb.orgnih.gov This selective ion transport is a critical aspect of its antimicrobial action.

The formation of these voltage-dependent, anion-selective channels is a crucial step in disrupting the electrochemical balance of the target cell. tcdb.orgnih.gov The structure of this compound, a compact globular bundle of four helices surrounding a hydrophobic core, is thought to facilitate its insertion into the lipid membrane and the subsequent formation of these channels. rcsb.orgebi.ac.uktcdb.org

The process of membrane permeabilization is a common mechanism among many bacteriocins. mdpi.com However, the specific characteristics of the pores or channels formed can vary. In the case of this compound, the formation of distinct anion-selective channels is a defining feature of its permeabilization strategy. nih.govfrontiersin.org

The permeabilization of the membrane and the subsequent ion leakage inevitably lead to the dissipation of the membrane potential. tcdb.orgualberta.caasm.org The membrane potential, or proton motive force, is a vital energy source for bacteria, driving essential processes such as ATP synthesis, nutrient transport, and motility. The formation of ion channels by this compound, driven by the negative membrane potential, effectively short-circuits this energy source. tcdb.orgnih.gov

The dissipation of the membrane potential is a critical, and often lethal, event for the bacterial cell. ualberta.caresearchgate.netasm.org Without a stable membrane potential, the cell can no longer perform fundamental metabolic functions, leading to a cessation of growth and ultimately, cell death. ualberta.camdpi.com Therefore, the ability of this compound to dissipate the membrane potential is a cornerstone of its potent antimicrobial effect. tcdb.orgasm.org

Membrane Permeabilization and Ion Leakage

Identification of Specific Cellular Targets and Receptor Interactions

While direct membrane disruption is a primary mechanism, research also suggests the involvement of more specific interactions with cellular components, which could enhance the efficiency and specificity of this compound's action.

The requirement of a specific docking molecule or receptor for this compound's activity has been a subject of investigation. Initially, it was believed that circular bacteriocins like this compound act in a receptor-independent manner, directly targeting the lipid bilayer. frontiersin.orgfrontiersin.orgasm.org This was supported by studies showing its ability to permeabilize artificial lipid bilayers. asm.org

However, more recent research has challenged this notion, suggesting that receptor molecules may indeed be involved in the mode of action of some circular bacteriocins. ualberta.ca For instance, the maltose (B56501) ABC transporter has been identified as a potential docking molecule for the circular bacteriocin (B1578144) garvicin ML. frontiersin.orgasm.org While a specific receptor for this compound has not been definitively identified, the possibility remains that docking molecules could facilitate its initial attachment to the cytoplasmic membrane, thereby increasing the local concentration of the bacteriocin and enhancing its pore-forming efficiency. frontiersin.org Some studies have indicated that interactions with membrane components are likely crucial for its activity. rsc.org The debate continues, with some evidence pointing to a receptor-independent mechanism, while other findings suggest a more complex interaction involving specific cellular targets. asm.orgnih.gov

The phosphotransferase system (PTS) is a major carbohydrate transport system in bacteria and has been identified as a target for some bacteriocins, particularly the class IIa bacteriocins which target the mannose-specific PTS (Man-PTS). ualberta.caasm.orgnih.govoup.com

While this compound is a circular bacteriocin with a primary mechanism of forming anion-selective channels, some studies have suggested a potential, albeit perhaps secondary, interaction with PTS. asm.orgnih.gov Microarray analysis of Listeria monocytogenes exposed to a sublethal dose of this compound revealed downregulation of genes associated with both the mannose-specific and cellobiose-specific PTS systems. nih.gov This downregulation suggests a cellular response to limit the potential targets for the bacteriocin. nih.gov This has led to the hypothesis that these PTS systems could serve as receptors or docking molecules for this compound, similar to their role in the action of class IIa bacteriocins. asm.orgnih.gov However, it is important to note that the primary mode of action through receptor-independent pore formation is well-established, and the role of PTS in this compound's activity requires further investigation to be fully elucidated. tcdb.orgualberta.ca

Investigation into Docking Molecules and Receptor Requirement

Cellular Responses and Adaptive Mechanisms in Target Microorganisms

Exposure of susceptible bacteria to this compound elicits a cascade of cellular responses and adaptive mechanisms as the microorganisms attempt to counteract the bacteriocin's disruptive effects. These responses manifest as significant alterations at the transcriptomic, proteomic, and morphological levels, and can ultimately lead to the development of resistance.

Transcriptomic and Proteomic Alterations in Response to this compound Exposure

The cellular response to this compound in target microorganisms, such as Listeria monocytogenes, involves complex and time-dependent changes in gene and protein expression. asm.orgnih.govasm.org Studies using microarray, quantitative reverse transcription-PCR (qRT-PCR), and tandem mass spectrometry have revealed a biphasic response characterized by an initial stress reaction followed by a longer-term adaptation phase. asm.orgnih.govresearchgate.net

Upon initial, short-term exposure (e.g., 15 minutes) to a sublethal dose of this compound, L. monocytogenes exhibits an upregulation of genes associated with immediate stress responses. asm.orgnih.govasm.org This includes genes involved in critical metabolic pathways, cell wall synthesis, and cell division. asm.orgnih.govasm.org For instance, genes such as baiE, trn, and pykA (metabolism), murZ and dacB2 (cell wall synthesis), and clpE and divIVA (cell division) are notably upregulated. asm.orgnih.govasm.org

However, with prolonged exposure (e.g., 4 hours), the cell transitions into an adaptive phase. asm.orgnih.gov This is marked by the downregulation of many of the same gene categories that were initially upregulated, including those related to cell division, cell wall synthesis, flagellar synthesis, and metabolism. asm.orgnih.govasm.org Proteomic analysis has confirmed these findings, showing, for example, the downregulation of the pyruvate (B1213749) kinase (PykA) and phosphogluconate dehydrogenase (Gnd) proteins after 4 hours of exposure to this compound. asm.orgnih.govasm.org

A key target of this compound appears to be the phosphotransferase system (PTS), which is crucial for carbohydrate uptake. asm.orgasm.org The expression of genes related to the mannose-specific PTS is significantly downregulated in the presence of this compound, particularly when grown in media containing mannose or cellobiose (B7769950). ualberta.ca Conversely, under certain conditions, such as growth in cellobiose, genes for the β-glucoside and cellobiose-specific PTS are upregulated. ualberta.ca This suggests a complex regulatory response as the bacterium attempts to adapt to the bacteriocin's presence by altering its carbohydrate transport mechanisms. ualberta.ca

Table 1: Differential Gene Expression in Listeria monocytogenes in Response to this compound

Time of Exposure Gene Category Specific Genes Expression Change Reference
15 Minutes Metabolism baiE, trn, pykA Upregulated asm.org, nih.gov, asm.org
Cell Wall Synthesis murZ, dacB2 Upregulated asm.org, nih.gov, asm.org
Cell Division clpE, divIVA Upregulated asm.org, nih.gov, asm.org
4 Hours Metabolism pykA, gnd Downregulated asm.org, nih.gov, asm.org
Cell Wall Synthesis Various Downregulated asm.org, nih.gov, asm.org
Flagellar Synthesis Various Downregulated asm.org, nih.gov, asm.org
Cell Division Various Downregulated asm.org, nih.gov, asm.org
Mannose PTS Various Downregulated ualberta.ca
β-glucoside/Cellobiose PTS Various Upregulated (in cellobiose) ualberta.ca

Morphological Changes in Bacterial Cells

The profound changes in gene and protein expression induced by this compound are accompanied by observable alterations in bacterial cell morphology. asm.org Electron microscopy studies of L. monocytogenes treated with a sublethal dose of this compound have revealed distinct structural changes, particularly after extended exposure. asm.orgnih.govasm.org

The most prominent morphological change observed after 30 hours of exposure is the complete absence of flagella. asm.orgnih.govasm.org This correlates directly with the transcriptomic data showing the downregulation of genes involved in flagellar synthesis after 4 hours of exposure. asm.orgnih.gov The loss of these motility appendages represents a significant adaptation by the bacterium, likely as a consequence of the broader stress response and the reprioritization of cellular resources away from non-essential functions to survival. asm.org

Mechanisms of Resistance Development in Target Bacteria

Bacteria, including Listeria monocytogenes, can develop resistance to this compound, and the mechanisms underlying this resistance are multifaceted. researchgate.netualberta.ca The development of resistance is not static and can be significantly influenced by environmental factors, particularly the availability of different carbohydrates. ualberta.caresearchgate.netfrontiersin.org

One of the primary mechanisms of resistance involves alterations to the cell's carbohydrate transport systems. ualberta.ca It is suggested that both the mannose- and cellobiose-specific phosphotransferase systems (PTS) could be targets for this compound. asm.orgnih.govasm.org The downregulation of the mannose PTS system is a recurring theme in resistant isolates, suggesting that this system may act as a receptor or docking molecule for the bacteriocin. ualberta.caualberta.ca By reducing the expression of this target, the bacterium limits the bacteriocin's ability to effectively bind to and disrupt the cell membrane. asm.orgualberta.ca

The type of carbohydrate present in the environment plays a crucial role in determining the sensitivity or resistance of L. monocytogenes. researchgate.netresearchgate.netfrontiersin.org For instance, growth in media containing glucose, mannose, or fructose (B13574) tends to increase the sensitivity of some strains to this compound. researchgate.netresearchgate.netfrontiersin.org Conversely, the presence of cellobiose and sucrose (B13894) can promote resistance, as evidenced by a shorter lag phase in bacterial growth when exposed to the bacteriocin. researchgate.netresearchgate.netfrontiersin.org The development of resistance to this compound is also strain-dependent. ualberta.cafrontiersin.org

Beyond specific PTS system modifications, a more general stress response contributes to resistance. ualberta.ca Studies have identified a high number of single nucleotide polymorphisms (SNPs) in resistant isolates. ualberta.ca These mutations are not confined to carbohydrate transport genes but are also found in genes associated with cell wall structure and virulence, indicating a state of hypermutation as the bacterium adapts to the stress induced by this compound. ualberta.ca This suggests that resistance is not solely about modifying a single target but involves a broader reprogramming of cellular functions to cope with the antimicrobial peptide. ualberta.camdpi.com Alternative sigma factors, such as σB and σ54, which are known to be involved in general stress responses in Listeria, are also implicated in the resistance to bacteriocins. asm.orgasm.org

**Table 2: Factors Influencing Resistance to this compound in *Listeria monocytogenes***

Factor Observation Implication Reference
Carbohydrate Source Growth in glucose, mannose, fructose increases sensitivity. These sugars may promote expression of bacteriocin targets. researchgate.net, researchgate.net, frontiersin.org
Growth in cellobiose, sucrose increases resistance. Bacteria adapt by utilizing alternative pathways less susceptible to this compound. researchgate.net, researchgate.net, frontiersin.org
Mannose PTS Downregulation of mannose PTS genes in resistant strains. Reduced presence of a potential docking site for this compound. ualberta.ca, asm.org, ualberta.ca
Genetic Mutation High number of SNPs in resistant isolates. Hypermutation suggests a general stress response affecting multiple cellular systems. ualberta.ca
Sigma Factors Involvement of alternative sigma factors (σB, σ54). Activation of broad stress response pathways contributes to tolerance. asm.org, asm.org

Pre Clinical Research Models of Carnocyclin A S Biological Activities

Antimicrobial Activity Spectrum

Carnocyclin A, a circular bacteriocin (B1578144) produced by Carnobacterium maltaromaticum UAL307, demonstrates a significant range of antimicrobial activity, primarily targeting Gram-positive bacteria. ebi.ac.ukrcsb.org Its unique circular structure, formed by a peptide bond between its N- and C-termini, contributes to its stability and potent biological function. ebi.ac.ukrcsb.org The primary mechanism of action is believed to be the formation of voltage-dependent, anion-selective pores in the bacterial membrane, leading to ion leakage, dissipation of the proton motive force, and ultimately cell death. ebi.ac.ukrcsb.orgualberta.cafrontiersin.orgnih.gov

Efficacy against Gram-Positive Bacteria (e.g., Listeria spp., Staphylococcus aureus)

This compound exhibits a broad spectrum of activity against numerous Gram-positive organisms, including significant foodborne pathogens. ebi.ac.ukrcsb.orgnih.gov It is particularly potent against Listeria monocytogenes, a major concern in the food industry. nih.govresearchgate.net Studies have shown that this compound effectively inhibits various strains of Listeria and Staphylococcus aureus. nih.govrsc.org In laboratory assays, purified this compound demonstrated inhibitory activity against all tested Gram-positive strains. nih.gov The antimicrobial effect against L. monocytogenes is a key attribute, with research confirming this compound as the primary active compound responsible for the anti-listerial activity in certain biopreservative formulations. researchgate.netasm.org

Table 1: Inhibitory Activity of this compound against select Gram-Positive Bacteria

Target Organism Strain Inhibition
Listeria monocytogenes ATCC 15313 +
Listeria monocytogenes H7762 +
Listeria monocytogenes ATCC 43256 +
Staphylococcus aureus ATCC 25923 +f
Staphylococcus aureus ATCC 6538 +f
Staphylococcus aureus ATCC 29213 +

Data sourced from spot-on-lawn assays. nih.gov '+' indicates inhibition, '+f' indicates faint inhibition.

Activity against Gram-Negative Bacteria (conditional on outer membrane perturbation)

Generally, bacteriocins produced by Gram-positive bacteria, including this compound, are not effective against Gram-negative bacteria. nih.govnih.gov This is due to the protective outer membrane of Gram-negative bacteria, which acts as a barrier, preventing the bacteriocin from reaching its target on the cytoplasmic membrane. nih.govfrontiersin.orgmdpi.com

However, the antimicrobial spectrum of this compound can be extended to include certain Gram-negative bacteria if their outer membrane is disrupted or permeabilized. rsc.orgnih.govnih.gov The use of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can disrupt the outer membrane by removing divalent cations that stabilize its structure. nih.govnih.gov In combination with EDTA, this compound has been shown to inhibit the growth of Escherichia coli and Pseudomonas aeruginosa. rsc.orgnih.govcore.ac.uk This indicates that if the outer membrane barrier is compromised, this compound can exert its antimicrobial action on these otherwise resistant bacteria. nih.gov

Table 2: Activity of this compound against Gram-Negative Bacteria in the Presence of EDTA

Target Organism Activity with EDTA
Escherichia coli DH5α Inhibited
Pseudomonas aeruginosa ATCC 14207 Inhibited
Salmonella Typhimurium ATCC 23564 Not Inhibited

Data based on studies combining this compound with EDTA. nih.gov

Factors Influencing Antimicrobial Potency (e.g., carbohydrate presence in media)

The antimicrobial efficacy of this compound can be influenced by environmental factors, notably the presence of specific carbohydrates in the growth medium. researchgate.netfrontiersin.orgnih.gov The type of carbohydrate available can affect the sensitivity and resistance of target bacteria, such as Listeria monocytogenes, to the bacteriocin. ualberta.caresearchgate.netfrontiersin.org

Research has demonstrated that the growth of L. monocytogenes in media supplemented with certain carbohydrates can alter its susceptibility to this compound. researchgate.netfrontiersin.orgnih.govualberta.ca For instance, the presence of glucose, mannose, and fructose (B13574) has been shown to increase the sensitivity of some L. monocytogenes strains to this compound. researchgate.netfrontiersin.orgualberta.ca Conversely, growth in the presence of cellobiose (B7769950) and sucrose (B13894) has been associated with increased resistance, as evidenced by a shorter lag phase in bacterial growth. researchgate.netfrontiersin.orgualberta.ca This suggests that the carbohydrate source can modulate the interaction between this compound and the bacterial cell, potentially by altering the cell's metabolic state or cell surface properties. ualberta.caresearchgate.net The development of resistance in L. monocytogenes to this compound is also influenced by the specific carbohydrate present and varies between different strains. ualberta.caresearchgate.netfrontiersin.org

Broader Biological Activity Profiling (Beyond Direct Antimicrobial Effects)

While the primary focus of this compound research has been on its antimicrobial properties, the broader class of bacteriocins is being explored for other biological activities, including potential applications in oncology.

Considerations for In Vitro Anticancer Activity (as a class of bacteriocins)

Bacteriocins, as a class of molecules, have garnered interest for their potential anticancer properties. mdpi.comnih.govnih.gov Several in vitro studies have reported that various bacteriocins can exhibit cytotoxic effects against different cancer cell lines. mdpi.comnih.govfrontiersin.org The proposed mechanism for this activity often relates to the distinct characteristics of cancer cell membranes compared to normal cells. nih.govnih.govfrontiersin.org

Cancer cell membranes tend to have a net negative charge due to a higher concentration of anionic molecules like phosphatidylserine, O-glycosylated mucins, and sialylated gangliosides. nih.govfrontiersin.org Many bacteriocins are cationic and amphiphilic, which facilitates a preferential electrostatic interaction with the negatively charged cancer cell membranes. mdpi.comnih.gov This interaction can lead to membrane disruption, pore formation, and subsequent cell death. mdpi.comnih.gov This selectivity for cancer cells over normal cells, which typically have a more neutral outer membrane, is a significant aspect of their potential as anticancer agents. mdpi.comnih.govfrontiersin.org Beyond membrane disruption, some bacteriocins are thought to induce apoptosis or arrest the cell cycle in cancer cells. mdpi.com For example, a bacteriocin from Enterococcus thailandicus was shown to induce apoptosis and arrest the cell cycle in a human hepatoma cell line (HepG2). frontiersin.org Similarly, a bacteriocin from Lactobacillus plantarum demonstrated a potent killing effect against esophageal cancer cells by inducing apoptosis via caspase-3 activation, with no cytotoxicity observed towards normal cells. ijmcmed.org While these findings are promising for the bacteriocin class as a whole, specific in vitro anticancer studies focusing on this compound are not extensively documented in the reviewed literature.

Exploration of Other Modulatory Effects in Cellular Systems

Beyond its direct bactericidal action, this compound can induce broader cellular responses in target organisms. Exposure of Listeria monocytogenes to sublethal doses of this compound has been shown to trigger significant changes in gene expression and protein production, indicating a complex stress response and adaptation mechanism. nih.govresearchgate.netasm.org

Upon initial exposure, genes involved in metabolism, cell wall synthesis, and cell division were observed to be upregulated as part of an initial stress response. researchgate.net However, with prolonged exposure, there was a downregulation of genes related to cell division, cell wall synthesis, flagellar synthesis, and metabolism, suggesting an adaptive response by the bacteria to the presence of the bacteriocin. researchgate.netasm.org This adaptation included the observable loss of flagella in L. monocytogenes after extended exposure. researchgate.netasm.org These findings indicate that this compound's interaction with bacterial cells is not limited to simple pore formation but also involves the modulation of key cellular pathways and structures as the organism attempts to survive and adapt to the antimicrobial stress. researchgate.net

Advanced Analytical Methods for Carnocyclin a Quantification and Characterization

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is a cornerstone for isolating Carnocyclin A from complex culture media and assessing its homogeneity. Among various methods, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most critical final step.

RP-HPLC is indispensable for obtaining highly pure this compound and is the definitive method for assessing its final purity. ijrps.com The purification strategy for this compound often involves preliminary separation steps, such as using Amberlite XAD-16 resin and C18 cartridges, which are significantly enhanced by specific solvent washes to improve the outcome of the final HPLC step. researchgate.netnih.gov

Research has detailed specific protocols for the purification of this compound. One effective method utilizes a C8 column with a water/isopropanol (B130326) (IPA) mobile phase system containing trifluoroacetic acid (TFA). nih.gov The bacteriocin's hydrophobic and circular nature dictates the chromatographic conditions required for its elution. biorxiv.org Unlike many linear peptides, circular bacteriocins like this compound can exhibit strong hydrophobic interactions with the stationary phase, necessitating high concentrations of organic solvent for elution. biorxiv.orgmassey.ac.nz In one optimized protocol, after an initial hold at 20% IPA, a gradient increasing to 86% IPA was required to elute this compound as a distinct, sharp peak, confirming its purity. nih.gov

Table 1: Exemplary RP-HPLC Conditions for this compound Purification
ParameterConditionReference
ColumnVydac 208TP510 (C8, 5-µm particle size, 10.0- × 250-mm) nih.gov
Mobile PhaseA: Water with 0.1% TFA; B: Isopropanol (IPA) with 0.1% TFA nih.gov
Gradient20% B for 8 min, then ramped to 86% B over 30 min nih.gov
Flow Rate1 ml/min nih.gov
Detection220 nm nih.gov
Retention Time (Rt)30.5 to 31.5 min nih.gov

Electrophoretic Methods for Molecular Weight and Purity

Electrophoresis is a key technique for verifying the purity and estimating the molecular weight of this compound. nih.gov Tris-Tricine sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is particularly well-suited for resolving low molecular weight peptides like bacteriocins. biorxiv.orgfrontiersin.org

When purified this compound is analyzed, it appears as a single band on the gel, which confirms its homogeneity. researchgate.netualberta.ca However, a notable characteristic observed is its anomalous migration behavior. While its actual molecular mass, confirmed by mass spectrometry, is 5,862 Da, it migrates with an apparent molecular mass of approximately 3,900 Da on a 16% Tris-Tricine gel. researchgate.netnih.govualberta.ca This discrepancy is attributed to the peptide's compact, globular structure resulting from its circular nature, which alters its migration pattern in the gel matrix compared to linear peptide standards. researchgate.netnih.gov To confirm that this single band is indeed responsible for the antimicrobial activity, a parallel gel can be used for a zymogram analysis, where the gel is overlaid with a sensitive indicator strain, revealing a zone of inhibition corresponding to the protein band's position. biorxiv.orgfrontiersin.org

Table 2: Molecular Weight of this compound Determined by Different Methods
Analytical MethodDetermined Molecular Weight (Da)InferenceReference
Mass Spectrometry (MALDI-TOF)5,862Actual molecular mass researchgate.netnih.gov
Tris-Tricine SDS-PAGE~3,900Apparent molecular mass, indicating anomalous migration due to a compact structure. researchgate.netnih.govualberta.ca

Biological Assays for Activity Quantification

Quantifying the biological activity of this compound is essential to understand its potency and inhibitory spectrum. This is achieved through various microbiological assays.

The critical dilution assay, often performed as a spot-on-lawn test, is a fundamental method for detecting and titrating the antimicrobial activity of this compound. nih.govualberta.ca This technique involves preparing serial dilutions of the purified bacteriocin (B1578144) and spotting them onto an agar (B569324) plate previously seeded with a sensitive indicator organism, such as Carnobacterium divergens LV13. nih.govualberta.ca After incubation, the presence of a clear zone of inhibition around the spot indicates antimicrobial activity. nih.govasm.org The titer is defined as the reciprocal of the highest dilution that still produces a distinct zone of inhibition. This method is routinely used throughout the purification process to track active fractions and to assess the stability of this compound under various conditions, such as different temperatures and pH levels. nih.gov

Table 3: Biological Assays for this compound Activity
Assay TypePrincipleCommon Indicator OrganismReference
Critical Dilution / Spot-on-LawnSerial dilutions of the bacteriocin are spotted on a lawn of an indicator strain. Activity is quantified by the highest dilution causing growth inhibition.Carnobacterium divergens LV13 nih.govualberta.caualberta.ca

To gain a more detailed understanding of how this compound affects bacterial growth dynamics, growth kinetic modeling is employed. nih.gov This approach moves beyond simple endpoint inhibition assays to provide quantitative data on specific growth parameters. In studies investigating the effect of this compound on pathogens like Listeria monocytogenes, growth curves are generated by measuring optical density over time in the presence and absence of the bacteriocin. nih.govresearchgate.net

These growth curves are then fitted to mathematical models, such as the modified logistic model, to extract key kinetic parameters like the lag phase duration (λ) and the maximum specific growth rate (µ). nih.gov Studies have shown that this compound is a potent inhibitor of L. monocytogenes, significantly affecting its growth kinetics. nih.govresearchgate.net Furthermore, this modeling approach has revealed that environmental factors, such as the type of carbohydrate available in the growth medium, can influence the susceptibility of L. monocytogenes to this compound. nih.gov

Table 4: Growth Kinetic Modeling of this compound's Inhibitory Effect
Modeling ApproachKey Parameters AnalyzedKey FindingReference
Modified Logistic Model (Zwietering et al., 1990)Lag Phase (λ), Maximum Growth Rate (µ)This compound effectively inhibits L. monocytogenes growth; the effect is modulated by the carbohydrate source in the medium. nih.gov

Computational and Theoretical Investigations of Carnocyclin a

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation offer a window into the dynamic nature of Carnocyclin A, from its three-dimensional shape to its interactions with bacterial membranes.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. nih.gov This method is crucial for understanding the molecular basis of a bacteriocin's antimicrobial activity by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, with its target. nih.govinnovareacademics.in The process involves a search algorithm to generate various binding poses and a scoring function to evaluate the binding affinity of each pose. nih.gov

While molecular docking has been effectively used to study other bacteriocins, such as Sakacin P, by predicting their binding affinities to enzyme targets like COX-2, specific molecular docking studies detailing the interaction of this compound with a particular cellular receptor are not extensively detailed in the available research. innovareacademics.in However, the principles of molecular docking are highly relevant for future investigations into this compound's precise mechanism of action. Such studies would be instrumental in identifying its specific molecular targets on susceptible bacteria and elucidating the residues critical for its binding and inhibitory function.

The biological activity of this compound is intrinsically linked to its three-dimensional structure and dynamic behavior. Its circular backbone, formed by a peptide bond between the N- and C-termini, provides significant thermodynamic stabilization by reducing the entropy and internal mobility of the peptide. nih.gov This cyclization contributes to its defined bioactive conformation and resistance to proteolysis. nih.govbiorxiv.org

Circular dichroism (CD) studies have shown that this compound is largely α-helical in aqueous solutions, a feature that is enhanced in membrane-mimicking environments. nih.govresearchgate.net The solution structure of this compound, determined by Nuclear Magnetic Resonance (NMR) spectroscopy, reveals a compact globular bundle composed of four α-helices surrounding a hydrophobic core. ebi.ac.uk This structure shares a common structural motif with the saposin fold, despite low sequence identity with other bacteriocins like AS-48. ebi.ac.uknih.gov Unlike AS-48, which exists as a dimer, this compound is monomeric under physiological conditions. nih.gov The structure also features a highly localized positive charge on its surface, which is believed to be important for its interaction with and insertion into target cell membranes. nih.govbiorxiv.org

Table 1: Structural and Conformational Properties of this compound

PropertyDescriptionSource(s)
Primary Structure A 60-amino acid peptide with a circular, head-to-tail ligation (Leu¹-Leu⁶⁰). nih.gov nih.gov
Secondary Structure Predominantly α-helical, as indicated by Circular Dichroism (CD) spectroscopy. nih.govresearchgate.net nih.govresearchgate.net
Tertiary Structure A compact, globular bundle of four helices enclosing a dense hydrophobic core. ebi.ac.uk ebi.ac.uk
Quaternary Structure Monomeric in solution under physiological conditions. nih.gov nih.gov
Key Feature The circular backbone enhances thermodynamic stability and resistance to proteases. nih.govbiorxiv.org nih.govbiorxiv.org
Structural Family Belongs to the saposin-fold family, similar to bacteriocin (B1578144) AS-48. ebi.ac.uknih.gov ebi.ac.uknih.gov

Molecular Docking Studies for Ligand/Receptor Interactions

Bioinformatics and Genomics for Biosynthetic Insights

Genomic and bioinformatic analyses of the this compound-producing bacterium, Carnobacterium maltaromaticum UAL307, have been pivotal in identifying the genetic machinery responsible for its production, immunity, and transport.

The production of this compound is governed by a dedicated gene cluster. nih.gov In C. maltaromaticum UAL307, a 12-kilobase (kb) region containing the structural gene for this compound (cclA) has been sequenced and analyzed. nih.gov The cclA gene encodes a 64-amino acid precursor peptide, which includes a 4-residue leader peptide that is cleaved off during maturation. nih.gov

The gene cluster comprises ten genes believed to be responsible for the bacteriocin's production and the producer's self-immunity. nih.gov The genes cclBITCD, located upstream of cclA, are the minimal set required for the secretion of the fully mature bacteriocin. nih.gov Downstream of cclA, four other genes, cclEFGH, have been identified. nih.gov The immunity of the producing strain is conferred, at least in part, by the cclI gene, which encodes a small hydrophobic protein characteristic of immunity proteins for other circular bacteriocins. nih.gov

Table 2: Genes in the this compound Biosynthetic Cluster of C. maltaromaticum UAL307

GeneLocation Relative to cclAPutative Function/HomologySource(s)
cclB UpstreamContains a conserved ATP-binding domain; part of an ABC transporter. nih.gov nih.gov
cclI UpstreamImmunity protein; small, hydrophobic with a high pI. nih.gov nih.gov
cclT UpstreamPutative membrane-spanning protein. nih.gov nih.gov
cclC UpstreamPutative membrane-spanning protein; homology with DUF95 family proteins. nih.gov nih.gov
cclD UpstreamPutative membrane-spanning protein. nih.gov nih.gov
cclA N/AStructural gene for the this compound precursor peptide. nih.govnih.gov nih.govnih.gov
cclE DownstreamSimilarity to As-48E. nih.gov nih.gov
cclF DownstreamSimilarity to As-48F. nih.gov nih.gov
cclG DownstreamSimilarity to As-48G. nih.gov nih.gov
cclH DownstreamSimilarity to As-48H. nih.gov nih.gov

Comparative Genomics of Bacteriocin-Producing Strains

Comparative genomics provides valuable insights into the evolution and diversity of bacteriocin systems. The genetic organization of the this compound gene cluster shows similarities to that of other circular bacteriocins, notably the enterocin (B1671362) AS-48 cluster. nih.gov Specifically, the downstream genes cclEFGH are homologous to the as-48EFGH genes. nih.gov

Genomic analysis of other Carnobacterium species has revealed the presence of similar bacteriocin biosynthesis clusters. For instance, the complete genome sequence of Carnobacterium sp. 17-4, isolated from cold seawater, contains a new circular bacteriocin biosynthesis cluster located on a genomic island. asm.orgnih.gov This cluster has a similar genetic organization to the this compound cluster from C. maltaromaticum UAL307, though the sequence homology is low. asm.orgresearchgate.net This suggests a common evolutionary origin and mechanism for circular bacteriocin production within the Carnobacterium genus.

Pangenome analysis of different C. maltaromaticum and C. divergens strains highlights the genetic diversity within the genus, with a significant number of accessory genes that contribute to their adaptation to various environments. asm.org This genetic plasticity includes the horizontal transfer of mobile genetic elements that can carry bacteriocin gene clusters. mdpi.com

Table 3: Comparative Genomic Features of Select Carnobacterium Strains

StrainGenome Size (Mbp)GC Content (%)Key Genomic FeatureSource(s)
C. maltaromaticum UAL307 Not specifiedNot specifiedContains the 12 kb this compound (ccl) gene cluster. nih.gov nih.gov
Carnobacterium sp. 17-4 ~2.4 (Chromosome)35.25Harbors a new circular bacteriocin biosynthesis cluster similar in organization to the ccl cluster. asm.orgnih.gov asm.orgnih.gov
C. maltaromaticum (general) 3.50 - 3.5334.9 - 35.5Pangenome contains 1,087 accessory genes. asm.org asm.org
C. divergens (general) 2.62 - 2.8834.3 - 34.5Pangenome contains 1,867 accessory genes. asm.org asm.org

Future Research Directions and Translational Potential of Carnocyclin a

Rational Design of Enhanced Carnocyclin A Derivatives for Specific Applications

The rational design of this compound derivatives offers a pathway to enhance its natural properties and tailor them for specific uses. This approach involves understanding the structure-function relationship of the peptide to make targeted modifications. frontiersin.org

Exploration of Structural Modifications for Improved Efficacy

The inherent stability of this compound, conferred by its circular backbone, provides a robust scaffold for structural modifications. nih.gov Research into substituting specific amino acid residues could lead to derivatives with improved efficacy. For instance, modifications to the peptide's surface charge and hydrophobicity could enhance its interaction with bacterial membranes, a key aspect of its antimicrobial action. frontiersin.org Studies on other circular bacteriocins have shown that even minor changes, such as single amino acid substitutions or the introduction of disulfide bridges, can significantly impact antimicrobial activity and specificity. frontiersin.org Understanding the role of the helical structures and the hydrophobic core of this compound will be crucial in guiding these modifications. nih.gov The goal of such modifications is to create analogues with increased potency, a broader spectrum of activity, or reduced potential for resistance development. mdpi.comresearchgate.net

Biotechnological Advancements in this compound Production

Realizing the full translational potential of this compound hinges on the ability to produce it in large quantities and at a reasonable cost. Current production relies on its native producer, Carnobacterium maltaromaticum. mdpi.com

Strategies for Scalable and Cost-Effective Biosynthesis

Developing scalable and cost-effective biosynthesis strategies is a critical area of future research. This includes optimizing fermentation conditions for the natural producing organism, such as medium composition, temperature, and pH, which are known to influence bacteriocin (B1578144) yield. mdpi.com Another promising avenue is the heterologous expression of the this compound gene cluster in a host organism more amenable to industrial-scale fermentation. This approach has been successfully used for other bacteriocins and could significantly increase production yields. core.ac.uk Furthermore, exploring synthetic biology approaches to engineer production strains could lead to more efficient and controlled biosynthesis. mdpi.com The purification process also represents a significant portion of the production cost, and research into more efficient and scalable purification protocols is needed. ualberta.ca

Development of this compound as a Chemical Biology Tool or Research Probe

Beyond its direct therapeutic potential, this compound's unique mechanism of action makes it a valuable tool for basic research, particularly in the fields of membrane biology and ion channel studies.

Utilization in Membrane Biology and Ion Channel Research

This compound exerts its antimicrobial effect by forming anion-selective ion channels in the lipid bilayers of target bacteria in a voltage-dependent manner. nih.govnih.gov This property makes it an excellent probe for studying the biophysical properties of membranes and the dynamics of ion transport. It can be used to investigate how different lipid compositions affect membrane permeability and ion channel formation. frontiersin.org The voltage-dependent nature of this compound's channel formation provides a tool to study the influence of membrane potential on protein-lipid interactions and channel gating. nih.govnih.gov Its interaction with lipid bilayers can be studied using techniques like single-channel recording to understand the molecular details of pore formation by antimicrobial peptides. nih.gov

Exploration of Novel Target Pathways and Interactions

While the primary mechanism of this compound is understood to be pore formation, further research could uncover novel target pathways and molecular interactions. nih.govnih.gov Transcriptomic and proteomic studies of bacteria exposed to this compound can reveal cellular stress responses and identify proteins and pathways that are affected by the bacteriocin. researchgate.net For example, research on Listeria monocytogenes has shown that exposure to this compound leads to changes in the expression of genes involved in metabolism and cell wall synthesis. researchgate.net Investigating these secondary effects could lead to the discovery of new antimicrobial targets and a deeper understanding of bacterial physiology and resistance mechanisms. researchgate.netualberta.ca Furthermore, exploring the activity of this compound against a wider range of microorganisms, including in combination with other agents like EDTA to permeabilize the outer membrane of Gram-negative bacteria, could reveal new applications. oup.comoup.com

Q & A

Q. What experimental models are most appropriate for studying Carnocyclin A’s antimicrobial activity?

Methodological Answer: this compound’s activity is typically evaluated using in vitro antimicrobial susceptibility assays against Gram-positive bacteria (e.g., Listeria monocytogenes, Staphylococcus aureus) and select Gram-negative strains (e.g., Escherichia coli). Minimum inhibitory concentration (MIC) determination via broth microdilution and time-kill kinetic assays are standard. For mechanistic insights, membrane disruption assays (e.g., potassium efflux measurements) and lipid bilayer electrophysiology are employed to assess pore formation .

Q. How is the three-dimensional structure of this compound determined?

Methodological Answer: Structural characterization relies on nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. This compound’s cyclic backbone and disulfide bond arrangement were resolved using NMR, revealing a conserved structural motif shared with other circular bacteriocins. Comparative modeling with homologous proteins (e.g., AS-48) aids in validating structural predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported activity against Gram-negative bacteria?

Methodological Answer: Discrepancies in Gram-negative activity (e.g., concentration-dependent efficacy) require:

  • Dose-response profiling to distinguish bacteriostatic vs. bactericidal effects.
  • Outer membrane permeabilization assays using EDTA or polymyxin B nonapeptide to assess whether this compound requires disruption of lipopolysaccharide layers.
  • Electron microscopy to visualize membrane integrity post-treatment.
    Data from E. coli and Pseudomonas aeruginosa models suggest activity is contingent on outer membrane destabilization .

Q. What methodologies optimize this compound’s expression and purification for functional studies?

Methodological Answer: Optimization strategies include:

  • Heterologous expression systems (e.g., Lactococcus lactis) with codon-optimized vectors.
  • pH-controlled fermentation to enhance yield, as this compound’s dimerization is pH-dependent.
  • Multi-step chromatography : Cation exchange followed by reverse-phase HPLC to isolate monomeric/dimeric forms.
    Refer to Martin-Visscher et al. (2008) for protocol details .

Q. How can researchers assess this compound’s oligomerization state under varying physiological conditions?

Methodological Answer:

  • Size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) to determine molecular weight in solution.
  • Analytical ultracentrifugation to monitor dimerization kinetics at pH 4.5–8.5.
  • Crosslinking assays (e.g., glutaraldehyde treatment) followed by SDS-PAGE to confirm oligomeric states .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing MIC data variability in this compound studies?

Methodological Answer:

  • Nonlinear regression (e.g., log-dose vs. response) to model MIC50/90 values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across bacterial strains.
  • Survival analysis for time-kill curves, accounting for replicate variability. Ensure adherence to NIH guidelines for preclinical data reporting .

Q. How should researchers address reproducibility challenges in this compound’s pore-forming assays?

Methodological Answer:

  • Standardize lipid composition in planar bilayer experiments (e.g., 3:1 DOPC:DOPG ratio).
  • Voltage-clamp electrophysiology to quantify anion selectivity and conductance.
  • Inter-laboratory validation using shared protocols from Martin-Visscher et al. (2008) .

Comparative and Mechanistic Studies

Q. How does this compound’s mechanism differ from other circular bacteriocins like AS-48?

Methodological Answer:

  • Structural alignment tools (e.g., PyMOL) to compare conserved motifs.
  • Functional assays : AS-48 requires dimerization for activity, while this compound’s voltage-dependent anion selectivity suggests distinct pore dynamics.
  • Molecular dynamics simulations to model membrane interactions .

Q. What experimental designs validate this compound’s synergy with conventional antibiotics?

Methodological Answer:

  • Checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
  • Synergistic time-kill studies (e.g., combining this compound with β-lactams).
  • Mechanistic overlap analysis via transcriptomics to identify co-targeted pathways .

Ethical and Reporting Standards

Q. What ethical considerations apply to preclinical studies of this compound?

Methodological Answer:

  • Animal welfare compliance : Follow ARRIVE guidelines for in vivo efficacy models.
  • Data transparency : Publish raw MIC and cytotoxicity data in public repositories (e.g., Zenodo).
  • Conflict of interest disclosure : Declare funding sources and patent affiliations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.